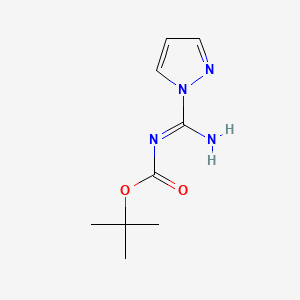

N-Boc-1H-pyrazole-1-carboxamidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(pyrazole-1-carboximidoyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)12-7(10)13-6-4-5-11-13/h4-6H,1-3H3,(H2,10,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSFMHYSWZUENI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=N)N1C=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-1H-pyrazole-1-carboxamidine: A Strategic Reagent for Modern Drug Discovery

Introduction: The Strategic Importance of Protected Guanidines

The guanidinium group is a cornerstone functional group in medicinal chemistry. Its ability to remain protonated over a wide physiological pH range allows it to engage in strong, persistent electrostatic and hydrogen-bonding interactions with biological targets such as enzymes and receptors. However, the high basicity of the guanidine functional group can present significant challenges during multi-step organic synthesis, including poor solubility in organic solvents and interference with various reagents.

This is where N-Boc-1H-pyrazole-1-carboxamidine emerges as a reagent of significant value. It serves as an efficient electrophilic source for the transfer of a mono-Boc-protected guanidinyl group to primary and secondary amines. The tert-butoxycarbonyl (Boc) protecting group effectively "masks" the basicity of the guanidine, rendering it compatible with a broader range of reaction conditions and simplifying purification processes. This guide will illuminate the properties and applications of this versatile intermediate, providing the technical insights necessary for its successful implementation in complex synthetic campaigns.[1][2]

It is crucial to distinguish this compound from its more widely documented counterpart, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine . While both are powerful guanylating agents, the mono-Boc version provides a direct route to mono-protected guanidines, which can be advantageous in specific synthetic pathways where differential protection is desired. The di-Boc variant is often favored for its enhanced stability and is used to produce di-Boc-protected guanidines.[3][4]

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use. This compound is a white crystalline solid under standard conditions.[1] Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 152120-61-1 | |

| Molecular Formula | C₉H₁₄N₄O₂ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Appearance | White Crystalline Solid | [1] |

| Melting Point | 97-105 °C | [1] |

| Purity | ≥98% (typically by HPLC) | [1][5] |

| Storage Conditions | 2-8 °C, protect from moisture | [1] |

Structural Representation

The structure combines a pyrazole ring, a carboxamidine functional group, and a Boc-protecting group. The pyrazole serves as an excellent leaving group during the guanylation reaction.

Caption: Chemical structure of this compound.

Synthesis and Purification Protocol

This compound is typically synthesized from 1H-pyrazole-1-carboxamidine hydrochloride. The synthesis involves the selective mono-protection of the carboxamidine group with di-tert-butyl dicarbonate (Boc₂O).

The causality behind this choice of reagents is clear: 1H-pyrazole-1-carboxamidine hydrochloride provides the core guanidinylating structure, while Boc₂O is a standard, highly efficient reagent for introducing the Boc protecting group under relatively mild basic conditions.[4] The use of a base like diisopropylethylamine (DIPEA) is critical to neutralize the hydrochloride salt and facilitate the nucleophilic attack on the Boc anhydride.[4]

Caption: General workflow for the synthesis and purification of the title compound.

Detailed Synthesis Protocol

-

Reaction Setup: To a solution of 1H-pyrazole-1-carboxamidine hydrochloride (1.0 equiv.) in anhydrous tetrahydrofuran (THF), add diisopropylethylamine (DIPEA) (1.1 equiv.) at 0 °C under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in THF dropwise to the stirring mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.[4]

Core Application: Electrophilic Guanylation of Amines

The primary utility of this compound is the guanylation of primary and secondary amines. The pyrazole moiety is an excellent leaving group, facilitating the nucleophilic attack by the amine on the central carbon of the carboxamidine.[6]

Mechanism of Action

The reaction proceeds via a nucleophilic addition-elimination pathway. The amine substrate attacks the electrophilic carbon of the carboxamidine, forming a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates the stable pyrazole anion, yielding the N-Boc-protected guanidine product. The reaction is often carried out in a polar aprotic solvent like THF or DMF and may be gently heated to drive sterically hindered reactions to completion.

Caption: Simplified mechanism for the guanylation of an amine.

Experimental Protocol: Guanylation of a Primary Amine

This protocol serves as a self-validating system. Successful synthesis of the desired product, confirmed by analytical methods, validates the chosen conditions and reagent stability.

-

Setup: Dissolve the primary amine (1.0 equiv.) and this compound (1.1 equiv.) in anhydrous THF or chloroform (CHCl₃).[3][7]

-

Reaction: Stir the mixture at room temperature for 5-24 hours. The reaction time can vary significantly depending on the nucleophilicity and steric hindrance of the amine.[3] For less reactive amines, heating to 40-60 °C may be required.

-

Monitoring: Track the consumption of the starting amine using TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with a suitable solvent like hexane and apply it directly to a silica gel column for purification.[3]

-

Purification: Elute the product using a gradient of ethyl acetate in hexane. Combine the product-containing fractions and concentrate under reduced pressure to yield the pure N'-Boc-guanidine derivative.[3]

Applications in Drug Development

The introduction of a guanidine group can profoundly impact a molecule's biological activity. This reagent is instrumental in synthesizing compounds for various therapeutic areas.

-

Pharmaceutical Development: It is a key intermediate for synthesizing pharmaceuticals, particularly those targeting neurological disorders where the guanidinium group can interact with specific ion channels or receptors.[1]

-

Enzyme Inhibition: Many enzyme active sites contain negatively charged residues (e.g., aspartate, glutamate). The positively charged guanidinium group can form strong salt bridges with these residues, making it a common feature in enzyme inhibitors. This reagent provides a straightforward method to install this key pharmacophore.[1][2]

-

Anticancer and Anti-inflammatory Research: Pyrazole-based compounds, synthesized using intermediates like this, have shown significant promise in anticancer and anti-inflammatory research.[1] The guanidine moiety can enhance cell permeability or facilitate specific interactions with target proteins.

Analytical Characterization

Confirmation of the product's identity and purity is paramount. Standard analytical techniques include:

-

¹H and ¹³C NMR: To confirm the structural integrity and the presence of the Boc group (characteristic signal around 1.5 ppm in ¹H NMR) and the pyrazole leaving group in the starting material.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H and C=O stretches.

Safety, Handling, and Storage

As a responsible scientist, proper handling is essential. While specific toxicity data for the mono-Boc derivative is limited, prudent practices based on the related di-Boc compound should be followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Avoid inhalation of dust and contact with skin and eyes. The di-Boc analogue is known to cause skin and eye irritation.[8][9][10]

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8 °C, as recommended by suppliers.[1] Protect from moisture to prevent hydrolysis of the Boc group.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of mono-Boc-protected guanidines. Its stability, reliability, and the mild conditions required for its reactions make it an invaluable tool for medicinal chemists and researchers in drug discovery. By enabling the strategic incorporation of the critical guanidinium pharmacophore in a protected form, it facilitates the synthesis of complex, biologically active molecules that hold promise for future therapeutics.

References

-

MDPI. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. (2022-12-15). [Link]

-

PubChem. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. [Link]

-

Chemsrc. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | CAS#:152120-54-2. (2025-08-25). [Link]

-

NIH National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

Scientific Laboratory Supplies (Ireland) Ltd. n-boc-n -tfa-pyrazole-1-carboxamidine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Biochemical Research. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. [Link]

-

PubChem. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | 152120-54-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]

- 5. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | C14H22N4O4 | CID 4428040 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Definitive Guide to Guanylation with N-Boc-1H-pyrazole-1-carboxamidine: Mechanism and Methodology

For researchers, scientists, and professionals in drug development, the strategic incorporation of the guanidinyl moiety into molecular frameworks is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the guanidinium group—its strong basicity and capacity for multi-point hydrogen bonding—confer critical functionalities to a vast array of therapeutic agents. Among the arsenal of guanylating agents, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine has emerged as a superior reagent, offering a blend of high reactivity, broad substrate compatibility, and operational simplicity under mild conditions. This technical guide provides an in-depth exploration of the mechanism of action of this reagent and a field-proven protocol for its successful application.

The Imperative of Controlled Guanylation

The guanidine functional group is a prevalent feature in numerous biologically active natural products and synthetic drugs. Its ability to exist as a resonance-stabilized cation at physiological pH allows for potent interactions with biological targets such as enzymes, receptors, and nucleic acids. However, the synthesis of substituted guanidines can be challenging, often plagued by harsh reaction conditions, the need for toxic reagents, and difficulties in purification. The development of protected pyrazole-based carboxamidines, particularly the di-Boc variant, has largely surmounted these obstacles, providing a reliable and efficient route to complex guanidinylated molecules.

Mechanism of Action: A Stepwise Elucidation

The efficacy of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine as a guanylating agent is rooted in a well-defined reaction mechanism that leverages the electronic properties of both the Boc protecting groups and the pyrazole leaving group. The reaction proceeds via a nucleophilic addition-elimination pathway.

The two tert-butoxycarbonyl (Boc) groups are strongly electron-withdrawing. This inductive effect significantly enhances the electrophilicity of the central carboxamidine carbon atom, rendering it highly susceptible to nucleophilic attack by an amine. This is a key design feature that distinguishes the di-Boc derivative from its less reactive unprotected or mono-protected counterparts.

The reaction is typically initiated by the nucleophilic attack of a primary or secondary amine on the activated carboxamidine carbon. This forms a transient tetrahedral intermediate. The reaction is often facilitated by a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to deprotonate the amine nucleophile, thereby increasing its reactivity.

The tetrahedral intermediate then collapses, leading to the expulsion of pyrazole as a stable and weakly basic leaving group. The stability of the pyrazolide anion is a critical factor driving the reaction forward. The final step involves proton transfer to yield the stable, Boc-protected guanidine product and the protonated pyrazole.

Figure 1. Generalized mechanism of amine guanylation.

Experimental Protocol: A Validated Methodology

The following protocol provides a robust and reproducible method for the guanylation of a primary amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. This procedure is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.

Materials:

-

Primary or secondary amine (1.0 mmol)

-

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol, 1.1 equiv)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN))

-

Diisopropylethylamine (DIPEA) (optional, 1.5 equiv)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol).

-

Solvent and Base Addition: Dissolve the reactants in an appropriate volume of anhydrous solvent (e.g., 5-10 mL of THF). If the amine salt is used or if the amine is weakly nucleophilic, add DIPEA (1.5 mmol).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction progression.

-

Workup: Once the reaction is complete (as determined by TLC, typically within 2-24 hours), concentrate the reaction mixture in vacuo to remove the solvent.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N'-di-Boc-protected guanidine.

Figure 2. Experimental workflow for guanylation.

Substrate Scope and Performance Data

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine exhibits a broad substrate scope, effectively guanylating a wide range of primary and secondary amines, including aliphatic, benzylic, and aromatic amines. The following table summarizes typical reaction conditions and outcomes for various substrates.

| Amine Substrate | Reaction Time (h) | Solvent | Yield (%) | Reference |

| Benzylamine | 2 | THF | >95 | |

| Aniline | 24 | THF | >95 | |

| 4-Bromophenethylamine | 24 | THF | 72 | |

| 7-Azabenzonorbornadiene | 168 | CHCl₃ | 62 | |

| Azabenzonorbornadiene Derivative | 48 | CHCl₃ | 86 |

Note: Reaction times and yields can vary depending on the specific substrate, solvent, and the use of a base. Optimization of reaction conditions may be necessary for challenging substrates.

Conclusion: A Powerful Tool for Chemical Synthesis

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine stands out as a highly effective and versatile reagent for the synthesis of protected guanidines. Its predictable mechanism of action, driven by the electronic activation of the Boc groups and the excellent leaving group ability of pyrazole, allows for the efficient guanylation of a diverse array of amines under mild conditions. The straightforward experimental protocol and high yields make it an invaluable tool for researchers and professionals in the pharmaceutical and chemical industries, accelerating the discovery and development of novel guanidine-containing compounds.

References

-

Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. [Link]

-

Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. [Link]

-

A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). University of Toronto. [Link]

-

Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Štrbac, P., Briš, A., & Margetić, D. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8923. [Link]

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. [Link]

-

Štrbac, P., Briš, A., & Margetić, D. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8923. [Link]

A Comprehensive Technical Guide to the Synthesis and Characterization of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

Abstract

This technical guide provides an in-depth exploration of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, a pivotal reagent in modern organic synthesis and medicinal chemistry. The pyrazole scaffold is a cornerstone in the development of numerous therapeutic agents, and the guanidinium functional group is a key pharmacophore in a multitude of biologically active molecules.[1][2] The strategic combination of these two moieties, facilitated by the use of the tert-butoxycarbonyl (Boc) protecting group, has led to the development of highly efficient and versatile guanylating agents.[3][4] This document offers a comprehensive overview of the synthesis of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, detailing the reaction mechanism and providing a field-proven experimental protocol. Furthermore, it delves into the critical characterization techniques required to verify the structure and purity of the synthesized compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Finally, this guide discusses the applications of this reagent in the guanylation of amines, its associated safety protocols, and its significance in the broader context of drug discovery and peptide synthesis.

Introduction: The Convergence of Pyrazoles, Guanidines, and Protecting Group Strategy

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1][2][5] Concurrently, the guanidinium group, due to its strong basicity and ability to form multiple hydrogen bonds, is a crucial functional group in many natural products and synthetic drugs, often mediating interactions with biological targets such as enzymes and nucleic acids.[6]

The synthesis of complex molecules containing the guanidine moiety often necessitates the use of protecting groups to modulate reactivity and prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[3][4][7][8]

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine has emerged as a superior reagent for the introduction of the Boc-protected guanidine group onto primary and secondary amines.[9] Its crystalline nature, stability, and high reactivity make it a preferred choice over other guanylating agents. This guide will provide the necessary technical details for its synthesis, characterization, and application.

Synthesis of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

The synthesis of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a two-step process that begins with the formation of a mono-Boc derivative from 1H-pyrazole-1-carboxamidine hydrochloride, followed by the introduction of the second Boc group.[6]

Synthetic Workflow

Caption: Synthetic scheme for N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.

Detailed Experimental Protocol

Step 1: Synthesis of this compound

-

To a stirred suspension of 1H-pyrazole-1-carboxamidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add diisopropylethylamine (DIPEA) (1.1 eq) at 0 °C.

-

Allow the mixture to stir for 10-15 minutes.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product, this compound, can be used in the next step without further purification.[6]

Step 2: Synthesis of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

-

Dissolve the crude this compound from the previous step in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH) or lithium hydride (LiH) (1.1 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

Purification:

The crude N,N'-Di-Boc-1H-pyrazole-1-carboxamidine can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane or by crystallization from a methanol/water mixture to yield a white to cream-colored crystalline solid.[6]

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂N₄O₄ | [10][11] |

| Molecular Weight | 310.35 g/mol | [10][11] |

| Appearance | White to cream-colored crystalline solid | [6] |

| Melting Point | 86-90 °C | [12] |

| CAS Number | 152120-54-2 | [11] |

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons and the tert-butyl protons of the Boc groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the Boc groups, the carbons of the pyrazole ring, and the carbons of the tert-butyl groups.

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) |

| NH (Boc) | ~11.48 (s, 1H) |

| Pyrazole-H | ~8.32 (t, 1H) |

| Pyrazole-H | ~7.48 (d, 2H) |

| Pyrazole-H | ~7.15 (d, 2H) |

| Boc (CH₃) | ~1.47 (s, 9H), ~1.40 (s, 9H) |

Note: The provided NMR data is an example from a specific guanylation product and the exact shifts for N,N'-Di-Boc-1H-pyrazole-1-carboxamidine may vary slightly. The key features to identify are the pyrazole protons and the two distinct Boc group protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | ~3400-3200 |

| C-H Stretch (Alkyl) | ~2980-2930 |

| C=O Stretch (Carbamate) | ~1725-1700 |

| C=N Stretch | ~1650-1550 |

| C-N Stretch | ~1300-1200 |

Note: These are approximate ranges for the expected vibrational frequencies.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (C₁₄H₂₂N₄O₄), the expected exact mass is approximately 310.1641 g/mol .[10]

Application in Guanylation Reactions

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is an excellent electrophile that readily reacts with nucleophilic primary and secondary amines to form protected guanidines.[13]

General Guanylation Workflow

Caption: General workflow for the guanylation of amines.

General Experimental Protocol for Guanylation

-

To a solution of the amine (1.0 eq) in a suitable solvent such as THF or dichloromethane, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq).

-

Stir the reaction mixture at room temperature for 5-24 hours, monitoring the progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired N,N'-Di-Boc-protected guanidine.

This method is highly efficient for a wide range of amines, including those that are sterically hindered or electron-deficient.[14]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and its precursors.

-

Hazards: This compound is known to cause skin and eye irritation and may cause respiratory irritation.[15]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids and oxidizing agents.[6] Storage at or below -4 °C is recommended.[6]

Conclusion

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a highly valuable and versatile reagent in organic synthesis. Its stability, reactivity, and ease of use make it an excellent choice for the synthesis of protected guanidines, which are important intermediates in the development of new pharmaceuticals and peptidomimetics.[16][17] The synthetic and characterization protocols detailed in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this powerful tool in their synthetic endeavors.

References

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Coin, I., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]

-

Hebei Boze Chemical Co., Ltd. Tert-Butyloxycarbonyl Protecting Group. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. [Link]

-

PubChem. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. [Link]

-

MDPI. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. [Link]

-

PubChem. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine Safety and Hazards. [Link]

-

Chemsrc. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 1H-Pyrazole-1-Carboxamidine Hydrochloride in Research. [Link]

-

Organic Chemistry Portal. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. [Link]

-

National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

National Institutes of Health. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Biochemical Research. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]

-

Kauno Technologijos Universitetas. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

ACS Publications. 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. [Link]

-

ResearchGate. (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. [Link]

-

Letters in Applied NanoBioScience. Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. [Link]

-

ResearchGate. (PDF) Crystal structure and vibrational spectra of salts of 1H-pyrazole-1-carboxamidine and its protonation route. [Link]

-

Scientific Laboratory Supplies. n-boc-n -tfa-pyrazole-1-carboxamidine. [Link]

-

NIST. 1H-Pyrazole, 1-phenyl-. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. tert-Butoxycarbonylation (Boc) Reagents [Protecting Reagents] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | C14H22N4O4 | CID 6383521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | CAS#:152120-54-2 | Chemsrc [chemsrc.com]

- 13. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole [mdpi.com]

- 14. N-Boc-N’-TFA-pyrazole-1-carboxamidine 95% | Sigma-Aldrich [sigmaaldrich.com]

- 15. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | C14H22N4O4 | CID 4428040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

N-Boc-1H-pyrazole-1-carboxamidine stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

Authored by a Senior Application Scientist

Abstract

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a cornerstone reagent in modern organic synthesis, prized for its ability to efficiently install a protected guanidinyl moiety onto primary and secondary amines.[1][2] Its efficacy in drug discovery and peptide synthesis hinges on its purity and stability. This guide provides a comprehensive analysis of the factors governing the stability of this reagent, potential degradation pathways, and evidence-based best practices for its storage and handling. We further delineate experimental protocols for researchers to validate its integrity over time, ensuring experimental reproducibility and the success of complex synthetic campaigns.

Chemical Profile and Structural Features

To understand the stability of a compound, one must first understand its structure. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (CAS: 152120-54-2) is characterized by three key functional domains: the pyrazole ring, the carboxamidine core, and two tert-butoxycarbonyl (Boc) protecting groups.[3][4]

-

Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The pyrazole ring system is generally characterized by significant thermal stability.[5][6]

-

Carboxamidine Core: This is the reactive center responsible for the guanylation reaction. The exocyclic nitrogen is attached to the stable pyrazole leaving group.

-

Boc Protecting Groups: The two Boc groups render the guanidino function temporarily inert. However, they are also the molecule's primary point of vulnerability. The Boc group is notoriously labile under acidic conditions.[7][8]

Below is a diagram illustrating the key structural features of the molecule.

Caption: Chemical structure of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.

Key Factors Influencing Stability

While a robust compound for its intended synthetic purpose, its long-term stability is not absolute. The primary factors to consider are temperature, moisture (hydrolysis), and light.

Thermal Stability

The compound is a solid with a reported melting point in the range of 86-90°C.[9] In its solid, crystalline state, it possesses good thermal stability. Theoretical studies and experimental data on related pyrazole compounds confirm the high thermal stability of the pyrazole ring itself, though these studies often focus on high-energy materials under extreme conditions.[5][6][10] For typical laboratory storage and handling, thermal decomposition is not the primary concern, provided the temperature is kept well below the melting point. Sigma-Aldrich classifies the material under Storage Class 11 (Combustible Solids), which is standard for many organic powders but does not imply unusual thermal instability at ambient temperatures.[3]

Hydrolytic Stability: The Primary Concern

The most significant vulnerability of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is the acid-catalyzed hydrolysis of its two Boc groups.[7][8] The Boc protecting group is designed to be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[11][12]

Mechanism of Degradation:

-

Protonation: Trace amounts of acid, potentially from atmospheric moisture and carbon dioxide forming carbonic acid, can protonate one of the carbonyl oxygens of the Boc group.

-

Cleavage: The protonated group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid rapidly decarboxylates to yield the unprotected amine and carbon dioxide.

This process can occur slowly over time even under seemingly benign conditions if moisture is present. The resulting partially or fully deprotected species can compromise the efficacy of the reagent in subsequent guanylation reactions.

Caption: Primary degradation pathway via acid-catalyzed hydrolysis.

Photostability

There is no specific literature detailing significant photosensitivity for this compound. However, as a general best practice for all complex organic reagents, storage in the dark or in amber vials is recommended to prevent potential long-term degradation from exposure to UV light.

Recommended Storage and Handling Protocols

Based on the chemical properties, the following storage and handling conditions are recommended to maximize the shelf-life and ensure the integrity of the reagent.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | The compound is a stable solid with a melting point well above ambient temperature.[9] Refrigeration is not strictly necessary but is acceptable. |

| Atmosphere | Dry, Inert Atmosphere | Critical. Store in a desiccator or under an inert gas like argon or nitrogen to minimize contact with atmospheric moisture. This directly mitigates the primary risk of acid-catalyzed hydrolysis. |

| Container | Tightly Sealed Amber Glass Vial | Prevents moisture ingress and protects from light. Glass is preferred over plastic to avoid potential leaching or static issues. |

| Handling | Use in a Dry Environment | When weighing or handling the reagent, do so in an environment with low humidity. If possible, use a glove box. Minimize the time the container is open to the atmosphere. |

Experimental Protocol for Stability Assessment

To ensure the quality of the reagent, especially if it has been stored for an extended period or under suboptimal conditions, its purity should be verified. High-Performance Liquid Chromatography (HPLC) is the preferred method.

Step-by-Step HPLC Purity Check Workflow

-

Standard Preparation:

-

Accurately weigh ~1 mg of a new, trusted batch of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (reference standard) and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Accurately weigh ~1 mg of the batch to be tested (sample) and dissolve it in 1 mL of acetonitrile.

-

-

HPLC Conditions (General Method):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start with a 95:5 (A:B) mixture, ramping to 5:95 (A:B) over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or 220 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the reference standard solution to determine the retention time of the pure compound.

-

Inject the sample solution.

-

Compare the chromatograms. The appearance of significant new peaks, particularly earlier-eluting (more polar) peaks, in the sample chromatogram suggests the presence of degradation products (e.g., hydrolyzed species).

-

Calculate the purity of the sample by integrating the peak areas (% Purity = [Area of Main Peak / Total Area of All Peaks] x 100).

-

Workflow Diagram for Stability Testing

Caption: Recommended workflow for assessing reagent purity via HPLC.

Conclusion

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a robust and effective guanylating agent. Its primary vulnerability lies in the acid-catalyzed hydrolysis of the Boc protecting groups, a process exacerbated by moisture. By adhering to strict storage protocols—namely, ensuring a dry, moisture-free environment—users can significantly extend the shelf-life and preserve the integrity of this critical reagent. Regular purity assessment via HPLC is a prudent measure to guarantee its performance in sensitive and high-stakes synthetic applications.

References

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [URL: https://www.mdpi.com/1420-3049/27/19/6287]

- Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. [URL: https://www.researchgate.

- High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. [URL: https://www.researchgate.net/publication/348576435_High_performance_and_heat-resistant_pyrazole-124-triazole_energetic_materials_Tuning_the_thermal_stability_by_asymmetric_framework_and_azo-bistriazole_bridge]

- N,N′-Di-Boc-1H-pyrazole-1-carboxamidine 98 152120-54-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/434167]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/434167]

- N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N_N_-Bis_tert-butoxycarbonyl_-1H-pyrazole-1-carboxamidine]

- Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology. [URL: https://research.tue.nl/en/publications/comparative-study-on-the-thermal-decomposition-of-structural-is]

- N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | 152120-54-2 - TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/B2196]

- N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | CAS#:152120-54-2 | Chemsrc. [URL: https://www.chemsrc.com/en/cas/152120-54-2_1034878.html]

- N-(TERT-BUTOXYCARBONYL)-1 H-PYRAZOLE-1-CARBOXAMIDINE Product Description - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1164996.htm]

- Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.1c07802]

- Amine Protection / Deprotection - Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-protection-deprotection.html]

- tert-Butyl ((1H-pyrazol-1-yl)((2,2,2-trifluoroacetyl)imino)methyl)carbamate - Guidechem. [URL: https://www.guidechem.com/product_show-pid-10178498.html]

- Boc-guanidine deprotection side reactions and how to avoid them - Benchchem. [URL: https://www.benchchem.com/blog/boc-guanidine-deprotection-side-reactions-and-how-to-avoid-them/]

- N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole - MDPI. [URL: https://www.mdpi.com/1420-3049/27/24/8991]

- tert-butyl N-(1H-pyrazol-3-ylmethyl)carbamate | C9H15N3O2 | CID 61283348 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, CAS 152120-54-2 | SCBT. [URL: https://www.scbt.com/p/nn-di-boc-1h-pyrazole-1-carboxamidine-152120-54-2]

- Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11463311/]

- Boc-Protected Amino Groups - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.shtm]

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. [URL: https://www.mdpi.com/2673-4133/4/2/23]

- N,N'-Di-Boc-1H-pyrazole-1-carboxamidine - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6383521]

- Di-Boc-1H-pyrazole-1-carboxamidine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals. [URL: https://www.thermofisher.

- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3502720/]

- N,N -Di-Boc-1H-pyrazole-1-carboxamidine 98 152120-54-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/CH/de/product/aldrich/434167]

- 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11101235/]

Sources

- 1. scbt.com [scbt.com]

- 2. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 4. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | C14H22N4O4 | CID 4428040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | CAS#:152120-54-2 | Chemsrc [chemsrc.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of N-Boc-1H-pyrazole-1-carboxamidine

Introduction

N-Boc-1H-pyrazole-1-carboxamidine is a key reagent in organic synthesis, primarily utilized for the introduction of a protected guanidinyl group onto primary and secondary amines. The guanidinium group is a prevalent feature in numerous biologically active molecules, bestowing unique properties of basicity and hydrogen-bonding capacity. The tert-butyloxycarbonyl (Boc) protecting group in this compound allows for the controlled and mild guanidinylation of sensitive substrates, making it a valuable tool in drug discovery and peptide synthesis.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific mono-Boc derivative are not widely published, this guide will present a detailed analysis of the expected spectroscopic features based on its molecular structure and by drawing comparisons with its well-characterized di-Boc analog, N,N'-di-Boc-1H-pyrazole-1-carboxamidine.

Molecular Structure and Synthesis

This compound (CAS RN: 152120-61-1) possesses a molecular formula of C₉H₁₄N₄O₂ and a molecular weight of 210.23 g/mol . Its structure features a pyrazole ring attached to a carboxamidine functional group, which is protected by a single Boc group.

Figure 1: Chemical structure of this compound.

The synthesis of this compound is often a crucial step in the preparation of the more commonly used N,N'-di-Boc-1H-pyrazole-1-carboxamidine. The mono-Boc derivative is typically formed by the reaction of 1H-pyrazole-1-carboxamidine hydrochloride with one equivalent of di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. Further reaction with another equivalent of Boc₂O yields the di-Boc compound. This synthetic relationship underscores the importance of understanding the spectroscopic properties of the mono-Boc intermediate for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically sufficient.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole ring, the Boc protecting group, and the carboxamidine N-H protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrazole H-4 | ~6.4 | Triplet (t) | 1H |

| Pyrazole H-3 | ~7.6 | Doublet (d) | 1H |

| Pyrazole H-5 | ~8.3 | Doublet (d) | 1H |

| Boc -C(CH₃)₃ | ~1.5 | Singlet (s) | 9H |

| Amidine -NH₂ | 5.0 - 7.0 | Broad Singlet (br s) | 2H |

Note: The chemical shifts of the amidine N-H protons can be broad and their position may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| Boc -C (CH₃)₃ | ~28 |

| Boc -C (CH₃)₃ | ~80 |

| Pyrazole C-4 | ~110 |

| Pyrazole C-3 | ~130 |

| Pyrazole C-5 | ~140 |

| Carboxamidine C =N | ~150 |

| Boc C =O | ~155 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Analysis

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amidine) | 3400 - 3200 | Medium-Strong, Broad |

| C-H Stretch (Aliphatic) | 2980 - 2950 | Medium |

| C=O Stretch (Boc) | ~1720 | Strong |

| C=N Stretch (Amidine) | ~1650 | Strong |

| N-H Bend (Amidine) | ~1600 | Medium |

| C-N Stretch | 1300 - 1000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should readily form a protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum and Fragmentation

The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 211.2. Fragmentation of this ion in the gas phase (MS/MS) can provide valuable structural information.

Figure 2: Proposed fragmentation pathway for [M+H]⁺ of this compound.

Conclusion

This compound is a valuable synthetic tool whose spectroscopic characterization is essential for its effective use. This guide provides a detailed predictive analysis of its NMR, IR, and Mass Spectrometry data. While experimental verification is always the gold standard, this theoretical framework offers researchers and drug development professionals a robust starting point for the identification and quality assessment of this important guanidinylating reagent. The provided protocols and predicted spectral features should facilitate the unambiguous characterization of this compound in a laboratory setting.

References

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Letters, 34(21), 3389–3392. [Link]

-

Drake, B., Patek, M., & Lebl, M. (1994). A Convenient Preparation of Monosubstituted N,N′-di(Boc)-Protected Guanidines. Synthesis, 1994(05), 579–582. [Link]

An In-depth Technical Guide to N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine: A Cornerstone Reagent for Guanidinylation

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine, a pivotal reagent in modern organic synthesis and medicinal chemistry. We will delve into its precise nomenclature, chemical properties, and established protocols for its use as a superior guanidinylating agent. This document aims to equip researchers and drug development professionals with the technical knowledge and practical insights required to effectively utilize this versatile compound in the synthesis of complex molecules, including novel therapeutics. We will explore the causality behind its reactivity and provide self-validating experimental workflows, grounded in authoritative scientific literature.

Introduction and Nomenclature: Defining the Reagent

N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine, often referred to by a variety of synonyms, is a highly effective and widely used reagent for the introduction of a protected guanidinyl group onto primary and secondary amines.[1] The guanidinium group is a key structural motif in a vast array of biologically active molecules, owing to its ability to form strong, charge-assisted hydrogen bonds and its protonated state at physiological pH.[2] This makes N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine an invaluable tool in drug discovery, particularly in the development of kinase inhibitors, antibacterial agents, and other therapeutics where specific molecular recognition is paramount.[3]

It is crucial to address a point of potential ambiguity in its naming. While sometimes referred to with "N-Boc," indicating a single tert-butoxycarbonyl protecting group, the most common and commercially available reagent is the di-substituted version, N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. This guide will focus on this di-Boc protected compound, which offers enhanced stability and reactivity for guanidinylation reactions.

Table 1: Synonyms and Identifiers

| Name/Identifier | Value | Source |

| Systematic Name | tert-butyl N-[methylidene]carbamate | PubChem[4] |

| Common Synonyms | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Santa Cruz Biotechnology[5] |

| N,N'-Bis-Boc-1-Guanylpyrazole | AK Scientific[6] | |

| 1-[N,N'-Bis(tert-butoxycarbonyl)amidino]pyrazole | TCI Chemicals | |

| 1-[N,N'-(Di-Boc)amidino]pyrazole | TCI Chemicals | |

| Pyrazol(BOC)2 | ChemicalBook[2] | |

| CAS Number | 152120-54-2 | Sigma-Aldrich[7] |

| Molecular Formula | C₁₄H₂₂N₄O₄ | Santa Cruz Biotechnology[5] |

| Molecular Weight | 310.35 g/mol | AK Scientific[6] |

Physicochemical Properties and Handling

Understanding the physical and chemical properties of N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine is essential for its proper storage, handling, and use in synthesis.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline solid or powder | TCI Chemicals, ChemicalBook[2] |

| Melting Point | 86-92 °C | AK Scientific[6] |

| Purity | Typically >98% (HPLC) | AK Scientific[6] |

| Storage | Store long-term in a cool, dry place. Some sources recommend storage at or below -4 °C.[2] | AK Scientific[6] |

| Solubility | Soluble in organic solvents such as THF and CHCl₃. | TCI Chemicals, MDPI[8] |

Handling Precautions: The toxicological properties of this compound are not fully known.[2] It is recommended to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid exposure to acids in closed containers.[2] When opening the container, allow it to warm to room temperature to prevent the condensation of atmospheric moisture.[2]

The Chemistry of Guanidinylation: Mechanism and Advantages

N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine serves as an electrophilic source of a protected guanidinyl moiety. The pyrazole ring acts as an excellent leaving group, facilitating the nucleophilic attack by a primary or secondary amine on the central carbon of the carboxamidine. The two Boc groups serve a dual purpose: they protect the highly basic guanidine nitrogen atoms and modulate the reactivity of the reagent.

The general mechanism involves the nucleophilic addition of the amine to the carboxamidine, followed by the elimination of pyrazole. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or chloroform (CHCl₃) at room temperature.[8]

Caption: Generalized mechanism of amine guanidinylation.

Advantages over other guanidinylating reagents:

-

High Reactivity and Yields: It reacts efficiently with a wide range of amines, including those that are sterically hindered or electron-deficient, often providing high yields of the desired guanidinylated product.[1]

-

Mild Reaction Conditions: The reactions can typically be performed at room temperature without the need for harsh reagents or conditions.

-

Stability: The di-Boc protection imparts good shelf-stability to the reagent.

-

Ease of Purification: The pyrazole byproduct and any unreacted starting material can often be easily removed by standard chromatographic techniques.

Synthesis of N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine

The synthesis of this reagent is a multi-step process that is important for understanding its purity and potential impurities. A common synthetic route involves the initial formation of the mono-Boc derivative, followed by the introduction of the second Boc group.[2]

-

Mono-Boc Formation: 1H-pyrazole-1-carboxamidine hydrochloride is reacted with one equivalent of di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).[2]

-

Di-Boc Formation: The resulting mono-Boc derivative is then deprotonated with a strong base like sodium hydride (NaH) or lithium hydride (LiH), followed by treatment with another equivalent of Boc₂O to introduce the second Boc group.[2][9]

Caption: Synthetic workflow for the preparation of the reagent.

Purification of the final product is typically achieved through silica gel chromatography or crystallization from a solvent mixture such as methanol/water.[2]

Applications in Drug Discovery and Organic Synthesis

The primary application of N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine is as a guanidinylating agent.[2][9] This has been demonstrated in the synthesis of numerous biologically active molecules.

-

Synthesis of Alkaloids: It is notably used in the stereoselective synthesis of the bicyclic guanidine alkaloid (+)-monanchorin.[2][5]

-

Development of Bioactive Compounds: The reagent is employed to introduce the guanidine functionality into various molecular scaffolds to explore their potential as therapeutic agents. Guanidine-containing compounds have shown a wide range of biological activities, including anti-inflammatory, anti-histamine, antihypertensive, hypoglycemic, and antibacterial properties.[2]

-

Peptide Modification: The guanidinylation of peptides can alter their charge, conformation, and biological activity. This reagent provides a reliable method for such modifications in peptide synthesis.[10]

Experimental Protocols

The following are representative, self-validating protocols for the use of N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine in the guanidinylation of amines.

Protocol 1: General Guanidinylation of an Amine

This protocol is adapted from a procedure provided by TCI Chemicals.

Materials:

-

N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine

-

Amine of interest

-

Dry Tetrahydrofuran (THF)

-

Hexane

-

Ethyl Acetate

-

Silica Gel

Procedure:

-

To 1.0 mmol of N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine, add 1.1 mmol of the amine.

-

Add 0.4 mL of dry THF to the mixture.

-

Stir the resulting mixture at room temperature for 5-22 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with hexane.

-

Directly apply the diluted mixture to a short silica gel column (approximately 15 g of silica).

-

Elute the product using a stepwise gradient of ethyl acetate in hexane (e.g., starting from 0% and gradually increasing to 30% ethyl acetate).

-

Collect the fractions containing the desired product.

-

Concentrate the product fractions under reduced pressure to yield the purified guanidinylated compound.

Protocol 2: Guanidinylation of 4-Bromophenethylamine

This specific example illustrates the application of the general protocol.

Procedure:

-

Dissolve 4-bromophenethylamine (200 mg, 1.00 mmol) and N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine (341 mg, 1.10 mmol) in THF (1.7 mL).

-

Stir the solution at room temperature for 24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (0:100 to 10:90).

-

The guanidinylated product is obtained as a pale yellow solid (319 mg, 72% yield).

Conclusion

N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine is a robust and versatile reagent that has become a staple in the toolbox of synthetic and medicinal chemists. Its high reactivity, mild reaction conditions, and the stability of the resulting protected guanidines make it an ideal choice for the synthesis of complex molecules. This guide has provided a detailed overview of its nomenclature, properties, synthesis, and applications, along with practical experimental protocols. By understanding the principles and techniques outlined herein, researchers can confidently and effectively employ this reagent to advance their research and development efforts, particularly in the quest for novel therapeutics.

References

-

N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | 152120-54-2. TCI Chemicals.

-

N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, CAS 152120-54-2. Santa Cruz Biotechnology.

-

What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?. ChemicalBook.

-

152120-54-2 N,N'-Bis-Boc-1-Guanylpyrazol. AK Scientific.

-

CAS 152120-54-2. Sigma-Aldrich.

-

N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine 152120-54-2. TCI Chemicals.

-

N-(tert-Butoxycarbonyl)-1H-pyrazole-1-carboxamidine | 152120-61-1. TCI Chemicals.

-

N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. MDPI.

-

N-Boc-N'-TFA-pyrazole-1-carboxamidine 95%. Sigma-Aldrich.

-

N,N'-BIS-BOC-1-GUANYLPYRAZOLE | 152120-54-2. ChemicalBook.

-

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. PubChem.

-

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | CAS#:152120-54-2. Chemsrc.

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH.

-

152120-54-2|tert-Butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate. Chem-Impex.

-

Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal.

-

tert-Butyl ((1H-pyrazol-1-yl)((2,2,2-trifluoroacetyl)imino)methyl)carbamate. Guidechem.

-

N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. CymitQuimica.

-

Di-Boc-1H-pyrazole-1-carboxamidine, 98+%. Thermo Scientific Chemicals.

-

N,N′-Di-Boc-1H-pyrazole-1-carboxamidine. Sigma-Aldrich.

-

N-(TERT-BUTOXYCARBONYL)-1 H-PYRAZOLE-1-CARBOXAMIDINE. ChemicalBook.

-

N,N -Di-Boc-1H-pyrazole-1-carboxamidine 98 152120-54-2. Sigma-Aldrich.

-

Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science.

-

tert-Butyl (3-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate. Vibrant Pharma Inc.

-

1H-Pyrazole-1-carboxamidine 99 4023-02-3. Sigma-Aldrich.

-

1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry - ACS Publications.

-

tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate. PubChem - NIH.

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.

Sources

- 1. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]

- 2. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | C14H22N4O4 | CID 6383521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 152120-54-2 N,N'-Bis-Boc-1-Guanylpyrazol AKSci A958 [aksci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. N,N'-BIS-BOC-1-GUANYLPYRAZOLE | 152120-54-2 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

The Insider's Guide to N-Boc-1H-pyrazole-1-carboxamidine: A Comprehensive Reactivity Profile for the Modern Chemist

For the discerning researcher in drug development and synthetic chemistry, the strategic introduction of the guanidinium group remains a cornerstone of molecular design. This functional group, with its unique basicity and hydrogen bonding capabilities, is a privileged motif in a vast array of biologically active molecules. Among the arsenal of guanylating agents, N-Boc-1H-pyrazole-1-carboxamidine and its di-Boc-protected counterpart have emerged as reagents of choice, offering a blend of stability, reactivity, and versatility. This in-depth technical guide provides a comprehensive overview of the chemical reactivity profile of this compound, grounded in mechanistic insights and field-proven applications.

The Synthetic Foundation: Preparing the Reagent

A robust and reliable synthesis of the guanylating agent is paramount for reproducible results. The most common and practical approach involves a two-step procedure starting from the commercially available 1H-pyrazole-1-carboxamidine hydrochloride. This method allows for the preparation of both the mono- and di-Boc protected reagents.

Synthesis of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

The di-Boc variant is a stable, crystalline solid that is often preferred for its ease of handling and storage. The synthesis proceeds through a mono-Boc intermediate.[1]

Step 1: Formation of the Mono-Boc Derivative

The initial step involves the reaction of 1H-pyrazole-1-carboxamidine hydrochloride with one equivalent of di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically carried out in the presence of a hindered amine base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the reaction.[1]

Step 2: Introduction of the Second Boc Group

The mono-Boc derivative is then further reacted with a second equivalent of (Boc)₂O. This step requires a stronger base to deprotonate the remaining amidine proton, with sodium hydride (NaH) or lithium hydride (LiH) being commonly employed.[1]

Caption: Synthesis of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.

Purification and Characterization

The crude N,N'-Di-Boc-1H-pyrazole-1-carboxamidine can be purified by silica gel chromatography or crystallization from a mixture of methanol and water to yield a cream-to-white crystalline solid.[1]

| Compound | Molecular Formula | Molecular Weight | Melting Point |

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | C₁₄H₂₂N₄O₄ | 310.35 g/mol | 86-90 °C |

Spectroscopic Data for N,N'-Di-Boc-1H-pyrazole-1-carboxamidine:

-

¹H NMR (DMSO-d₆): δ 11.48 (s, 1H), 8.32 (t, J = 6.4 Hz, 1H), 7.48 (d, J = 8.1 Hz, 2H), 7.15 (d, J = 8.1 Hz, 2H), 3.51 (q, J = 6.4 Hz, 2H), 2.78 (t, J = 6.4 Hz, 2H), 1.47 (s, 9H), 1.40 (s, 9H).

The Core Reactivity: Guanylation of Amines

The primary and most valuable application of this compound is the guanylation of primary and secondary amines. This reaction is prized for its mild conditions, high yields, and broad substrate scope.[2]

The Reaction Mechanism: A Tale of Electrophilicity and a Good Leaving Group

The guanylation reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine. The pyrazole moiety serves as an excellent leaving group, facilitating the reaction. The Boc groups play a dual role: they activate the carboxamidine carbon towards nucleophilic attack and protect the newly formed guanidine.

Caption: Mechanism of amine guanylation.

The reaction is typically carried out at room temperature in a polar aprotic solvent such as tetrahydrofuran (THF). The reaction progress can be conveniently monitored by thin-layer chromatography (TLC).

Experimental Protocol: A Step-by-Step Guide

The following is a general procedure for the guanylation of a primary amine with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine:

-

To a solution of the amine (1.0 mmol) in dry THF (2-5 mL) is added N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol).

-

The resulting mixture is stirred at room temperature for 5-24 hours. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the desired N,N'-di-Boc-protected guanidine.

Navigating the Molecular Landscape: Substrate Scope and Functional Group Compatibility

A key advantage of this compound is its broad substrate scope, allowing for the guanylation of a wide variety of amines.

Amine Reactivity

-

Primary and Secondary Aliphatic Amines: Both primary and secondary aliphatic amines react readily under standard conditions to provide the corresponding protected guanidines in good to excellent yields.[2]

-

Aromatic Amines: Aromatic amines are generally less nucleophilic and may require longer reaction times or slightly elevated temperatures to achieve complete conversion.

-

Sterically Hindered Amines: While sterically hindered amines can be more challenging substrates, the reaction often proceeds, albeit at a slower rate.

Functional Group Tolerance

The mild reaction conditions employed for guanylation with this compound contribute to its excellent functional group compatibility. A range of common functional groups are well-tolerated, including:

| Compatible Functional Groups | Potentially Incompatible/Reactive Groups |

| Esters | Unprotected thiols (can compete as nucleophiles) |

| Amides | Highly acidic protons (may require an additional equivalent of base) |

| Ethers | |

| Halides (Aryl and Alkyl) | |

| Nitro groups | |

| Boc-protected amines |

The Broader Context: Applications in Drug Discovery and Peptide Synthesis

The guanidinium group is a common feature in many pharmacologically active compounds due to its ability to engage in strong hydrogen bonding interactions with biological targets. This compound has proven to be an invaluable tool in the synthesis of such molecules.

One notable application is in the stereoselective synthesis of the bicyclic guanidine alkaloid (+)-monanchorin.[1] Furthermore, its utility extends to peptide synthesis, where it can be used to introduce the guanidinium side chain of arginine or to modify other amino acid residues.[2]

Stability and Storage: Ensuring Reagent Integrity

Proper handling and storage are crucial for maintaining the reactivity of this compound. The di-Boc derivative is a stable, crystalline solid that should be stored at or below -4 °C.[1] It is advisable to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. The reagent should be handled in a fume hood, and exposure to strong acids should be avoided.[1]

Conclusion: A Modern Reagent for a Timeless Functional Group

This compound has firmly established itself as a premier reagent for the introduction of the guanidinium moiety. Its straightforward synthesis, mild reaction conditions, broad substrate scope, and excellent functional group compatibility make it an indispensable tool for researchers in drug discovery and synthetic organic chemistry. This guide has provided a comprehensive overview of its reactivity profile, from its synthesis and mechanistic underpinnings to its practical applications and handling. By understanding the nuances of this powerful reagent, chemists can continue to leverage the unique properties of the guanidinium group to design and create the next generation of innovative molecules.

References

-

Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. [Link]

-

Porebski, P., & Brzozowski, Z. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3192. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. [Link]

-

Ok, S., Şen, E., & Kasımoğulları, R. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

-

PubChem. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. [Link]

-

Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. [Link]

-